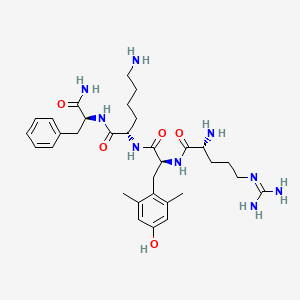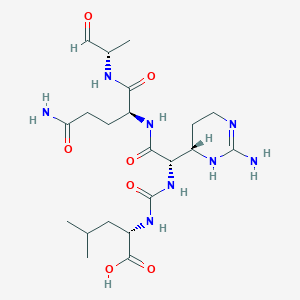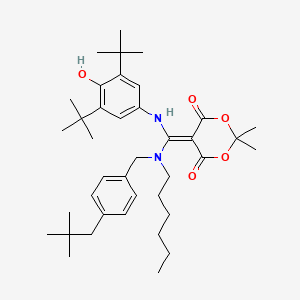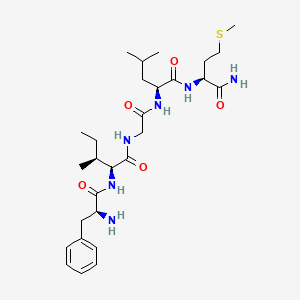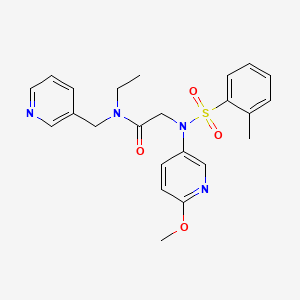
Empa
描述
Empa, the Swiss Federal Laboratories for Materials Science and Technology, is a research institution for application-oriented materials science and technology. It has three locations – Dübendorf, St. Gallen, and Thun . Empa’s activities focus on application-oriented research and development, often in close partnership with industrial partners .
Synthesis Analysis
Empa has been involved in the synthesis of novel elastomers with high dielectric constant for use in ultra-soft electromechanical actuators . They also have a research group that focuses on the development of a molecularly imprinted polymer-based electrochemical sensor for the selective detection of nerve agent VX metabolite ethyl methylphosphonic acid .
Molecular Structure Analysis
Empa uses various tools for molecular structure analysis. For instance, they use an electron microprobe (EMP), also known as an electron probe microanalyzer (EPMA), to non-destructively determine the chemical composition of small volumes of solid materials .
Chemical Reactions Analysis
Empa has a laboratory for chemical data on inorganic and organic materials. They work in compliance with accreditation, offering full quality service for non-routine analysis projects . They also have a group that focuses on the use of radiofrequency pulsed glow discharges, in the application of glow discharge analysis to thin films and to molecular materials .
Physical And Chemical Properties Analysis
Empa has various departments and groups that focus on the analysis of physical and chemical properties of materials. For instance, they have a group that focuses on micro-chemical analyses , and another that focuses on the analysis of building energy materials and components .
科学研究应用
心血管益处
Empagliflozin已被证明通过激活STAT3抗氧化和抗炎特性的机制,在体内限制心肌梗死和体外细胞死亡。该药物改善心肌功能,减少梗死面积,并通过降低iNOS表达量和随后的脂质过氧化,增强氧化还原调节,如降低丙二醛(MDA)水平所示。这些效应依赖于STAT3,并不直接改变线粒体钙离子保留能力(Andreadou et al., 2017)。
降低肝脂肪含量
Empagliflozin有效降低2型糖尿病患者的肝脂肪含量,显示出明显的肝脂肪含量(LFC)降低,并促进循环尿酸和脂联素水平的变化,尽管胰岛素敏感性没有改变。这表明Empagliflozin可能有助于2型糖尿病非酒精性脂肪肝病的早期治疗(Kahl et al., 2019)。
考古学和材料科学
电子探针分析(EMPA)是一种在地质科学和考古学中用于研究陶瓷和其他材料的技术,允许识别具有各种尺寸的组分,并对矿物进行化学映射。这种技术对于理解古代陶瓷的组成和生产技术至关重要(Ionescu et al., 2011)。
心脏和肾脏保护
Empagliflozin通过降低心肌细胞质Na+和Ca2+浓度,增强线粒体Ca2+浓度,通过损害心肌细胞Na+/H+交换器通量,独立于SGLT2活性,展示出直接的心脏效应。这表明了其心脏保护效应的一种新机制(Baartscheer et al., 2016)。
安全和危害
未来方向
作用机制
Target of Action
Empagliflozin, also known as Empa, is a potent and selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the primary transporter responsible for the reabsorption of glucose in the kidney . By inhibiting SGLT2, Empa prevents glucose reabsorption, leading to an increase in glucose excretion in the urine .
Mode of Action
Empa works by selectively inhibiting SGLT2 in the proximal tubule of the kidney . This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the circulation . As a result, there is an increase in urinary glucose excretion and a consequent reduction in blood glucose levels .
Biochemical Pathways
Empa’s action on SGLT2 affects several biochemical pathways. It has been shown to downregulate the nucleotide-binding domain and leucine-rich repeat containing protein 3 (NLRP3) signaling pathway . Additionally, Empa upregulates the expression of mitochondrial fusion-related genes, Mitofusin 1 (Mfn1) and optic atrophy 1 (Opa1) . These changes contribute to the anti-inflammatory therapeutic effect of Empa .
Pharmacokinetics
Empa is rapidly absorbed after oral administration, reaching peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . Increases in exposure are dose-proportional, and steady state is reached after day 6 . Empa’s pharmacokinetics are linear with respect to time . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .
Result of Action
The primary result of Empa’s action is the lowering of blood glucose levels . By increasing glucose excretion in the urine, Empa effectively reduces hyperglycemia in patients with type 2 diabetes . Additionally, Empa has been shown to have cardio-renal benefits . It can attenuate microglia-mediated neuroinflammation, prevent retinal ganglion cell loss in retinal ischemia and reperfusion injury , and improve myocardial strain .
Action Environment
The action of Empa can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet and exercise regimen . Furthermore, the presence of other medical conditions, such as heart or kidney disease, can also impact the drug’s action and stability . It’s important to note that before initiating Empa, renal function should be carefully assessed and monitored closely in the initial four weeks, for a potentially temporary decline in kidney function .
属性
IUPAC Name |
N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPHTXTWFHVJIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045254 | |
| Record name | EMPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Empa | |
CAS RN |
680590-49-2 | |
| Record name | N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680590-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Empa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 680590-49-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of empagliflozin?
A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []
Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?
A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []
Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?
A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]
Q4: Does empagliflozin offer renal protection in patients with diabetes?
A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The EMPA-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]
Q5: Does empagliflozin impact circulating progenitor cells?
A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the EMPA-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []
Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?
A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []
Q7: Are there potential applications of empagliflozin beyond diabetes?
A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






